molecular formula C23H29NO5 B11769774 Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11769774
M. Wt: 399.5 g/mol
InChI Key: WWOWOADVUMWKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, two methyl groups at positions 2 and 7,7, and an isopropyl ester at position 2. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is renowned for its pharmacological activities, including calcium channel modulation, antioxidant properties, and antimicrobial effects . Its structural complexity arises from the interplay of substituents on the quinoline ring and the ester moiety, which influence its physicochemical and biological behavior.

Properties

Molecular Formula

C23H29NO5

Molecular Weight

399.5 g/mol

IUPAC Name

propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H29NO5/c1-12(2)29-22(27)19-13(3)24-15-10-23(4,5)11-17(26)21(15)20(19)14-7-8-16(25)18(9-14)28-6/h7-9,12,20,24-25H,10-11H2,1-6H3

InChI Key

WWOWOADVUMWKES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine and a β-ketoester under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hexahydroquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the quinoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Polyhydroquinoline Derivatives

Compound Name Phenyl Substituent(s) Ester Group Additional Substituents Molecular Formula Molecular Weight
Target Compound 4-hydroxy-3-methoxyphenyl Isopropyl 2,7,7-trimethyl C₂₅H₃₁NO₅ 425.52 g/mol
Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... 3-hydroxyphenyl Ethyl 2,7,7-trimethyl C₂₂H₂₇NO₄ 369.45 g/mol
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... 4-methoxyphenyl Methyl 2-methyl C₂₀H₂₃NO₄ 341.40 g/mol
Isopropyl 4-(3-ethoxy-4-hydroxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-... 3-ethoxy-4-hydroxyphenyl, 4-methoxyphenyl Isopropyl 2-methyl, 7-(4-methoxyphenyl) C₂₉H₃₃NO₆ 491.58 g/mol
Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... 3-hydroxy-4-methoxyphenyl Benzyl 2,7,7-trimethyl C₂₈H₂₉NO₅ 459.54 g/mol

Key Observations :

  • Phenyl Substituents : The 4-hydroxy-3-methoxyphenyl group introduces hydrogen-bonding capacity, which may influence antioxidant activity .

Key Findings :

  • Substitution with electron-withdrawing groups (e.g., chlorine in ) enhances antimicrobial potency compared to methoxy or hydroxy substituents.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogous compounds exhibit intermolecular hydrogen bonding (O—H···O) and C—H···π interactions, stabilizing their crystal lattices .
  • Thermal Stability : Methyl and ethyl esters (e.g., ) show lower melting points (120–140°C) compared to bulkier isopropyl or benzyl esters (>160°C) .

Biological Activity

Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a hexahydroquinoline core with various functional groups that contribute to its biological activity. The molecular formula is C23H29NO5C_{23}H_{29}NO_{5} with a molecular weight of approximately 399.5 g/mol. Its structure includes a phenolic hydroxyl group and a methoxy group which are crucial for its interaction with biological targets.

Property Value
Molecular FormulaC23H29NO5C_{23}H_{29}NO_{5}
Molecular Weight399.5 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The mechanism of action involves:

  • Antioxidant Activity : The phenolic hydroxyl group can donate electrons and scavenge free radicals, thereby reducing oxidative stress.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Antioxidant Properties : The compound demonstrates significant radical-scavenging activity in vitro.
  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains and fungi.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
  • Antimicrobial Efficacy : In vitro tests indicated that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
  • Cancer Research : In a recent experiment involving cancer cell lines (e.g., MCF-7), the compound showed promise in inhibiting cell growth and inducing apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.